molecular formula C70H104N22O18S B6595673 5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-Amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid CAS No. 396716-14-6

5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-Amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid

Cat. No.: B6595673
CAS No.: 396716-14-6
M. Wt: 1573.8 g/mol
InChI Key: NLLNLPZJUJVHNC-UHFFFAOYSA-N
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Description

The compound “5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-Amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid” is a complex organic molecule It is characterized by its intricate structure, which includes multiple amino, hydroxy, and sulfonic acid groups

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the naphthalene-1-sulfonic acid derivative, followed by the sequential addition of various amino and hydroxy groups. The reaction conditions often involve the use of catalysts and specific temperature and pH controls to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The sulfonic acid group can undergo substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes due to its fluorescent properties.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include signal transduction pathways, where the compound acts as a modulator of specific signaling molecules.

Comparison with Similar Compounds

Compared to other similar compounds, this molecule stands out due to its unique combination of functional groups, which confer specific properties and reactivity. Similar compounds include:

    Naphthalene sulfonic acid derivatives: These compounds share the sulfonic acid group but may lack the complex amino and hydroxy substitutions.

    Azo dyes: These compounds contain the azo group but may not have the same level of complexity in their structure.

The uniqueness of this compound lies in its multifunctional nature, making it a versatile tool in various scientific applications.

Properties

IUPAC Name

5-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[5-amino-2-[2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]ethylamino]naphthalene-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H104N22O18S/c1-37(2)33-51(85-60(99)41-19-21-42(22-20-41)90-91-43-23-25-44(26-24-43)92(7)8)64(103)81-39(5)58(97)82-50(27-28-56(71)96)62(101)80-40(6)59(98)89-57(38(3)4)68(107)84-49(17-12-30-79-70(74)75)63(102)86-53(35-94)66(105)88-54(36-95)67(106)87-52(34-93)65(104)83-48(16-11-29-78-69(72)73)61(100)77-32-31-76-47-15-9-14-46-45(47)13-10-18-55(46)111(108,109)110/h9-10,13-15,18-26,37-40,48-54,57,76,93-95H,11-12,16-17,27-36H2,1-8H3,(H2,71,96)(H,77,100)(H,80,101)(H,81,103)(H,82,97)(H,83,104)(H,84,107)(H,85,99)(H,86,102)(H,87,106)(H,88,105)(H,89,98)(H4,72,73,78)(H4,74,75,79)(H,108,109,110)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLNLPZJUJVHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H104N22O18S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901039578
Record name L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1573.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396716-14-6
Record name L-Argininamide, N-[4-[[4-(dimethylamino)phenyl]azo]benzoyl]-L-leucyl-L-alanyl-L-glutaminyl-L-alanyl-L-valyl-L-arginyl-L-seryl-L-seryl-L-seryl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901039578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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